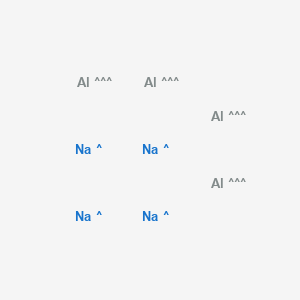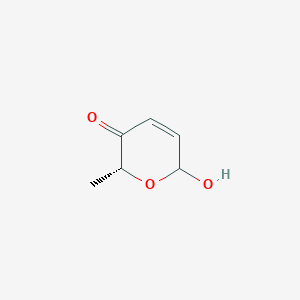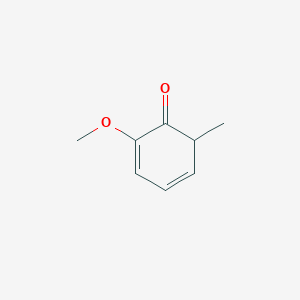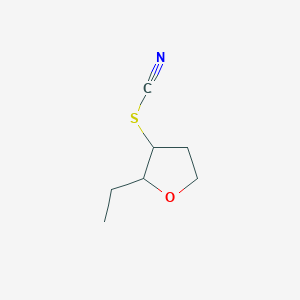
Pubchem_71356572
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “Pubchem_71356572” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing data on chemical structures, properties, biological activities, safety, and toxicity information . This compound is part of the extensive collection of chemical substances that are used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for chemical compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include continuous flow reactors, batch reactors, and other advanced technologies to ensure efficient production. The specific industrial methods for “Pubchem_71356572” would depend on its chemical structure and desired application .
Análisis De Reacciones Químicas
Types of Reactions
“Pubchem_71356572” can undergo various types of chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: The compound may participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the substituents involved .
Aplicaciones Científicas De Investigación
“Pubchem_71356572” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential and pharmacological properties.
Industry: Utilized in the production of various chemical products and materials
Mecanismo De Acción
The mechanism of action of “Pubchem_71356572” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to “Pubchem_71356572” include those with related chemical structures and properties. Some examples are:
- Compounds listed in the ChEMBL database, which provides bioactivity data for drug discovery.
- Compounds in the KEGG Compound database, which includes information on biological compounds.
- Molecules in the DrugBank database, which contains data on drugs and drug targets .
Uniqueness
The uniqueness of “this compound” lies in its specific chemical structure and the resulting properties and activities. Compared to similar compounds, it may exhibit distinct reactivity, biological activity, or industrial applicability, making it valuable for specific research and application areas .
Propiedades
Número CAS |
251659-42-4 |
|---|---|
Fórmula molecular |
Al4Na4 |
Peso molecular |
199.885231 g/mol |
InChI |
InChI=1S/4Al.4Na |
Clave InChI |
LLZWQPQAUMWGHK-UHFFFAOYSA-N |
SMILES canónico |
[Na].[Na].[Na].[Na].[Al].[Al].[Al].[Al] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(4-Hydroxy-3-methoxyphenyl)methyl]-2,6-dimethoxyphenol](/img/structure/B14261983.png)




![chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane](/img/structure/B14262025.png)






